molecular formula C11H15N B2637212 (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine CAS No. 882188-78-5

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine

Cat. No.: B2637212
CAS No.: 882188-78-5
M. Wt: 161.248
InChI Key: NFISWOCMUKKIGN-UWVGGRQHSA-N
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Description

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine is a chiral cyclopropanamine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of structures known for their ability to act as potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme that regulates gene expression by removing methyl groups from histone H3 . LSD1 has emerged as a promising therapeutic target in various cancers, including acute myeloid leukemia and prostate cancer, where its inhibition can lead to the re-expression of silenced genes and the induction of cellular differentiation . The core cyclopropylamine structure is a key pharmacophore, with research indicating that substitutions on the cyclopropane ring, such as the 2,2-dimethyl group in this molecule, can significantly influence its biological activity and selectivity . Beyond its potential in oncology, the cyclopropanamine scaffold is being investigated for its application in neurodegenerative and psychiatric disorders. Related compounds are known to target monoamine oxidase (MAO) and have been explored as therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . The specific stereochemistry of (1R,3S) is critical for its interaction with biological targets, as the three-dimensional orientation of the functional groups dictates its binding affinity and potency . Researchers can utilize this high-purity compound as a key intermediate in structure-activity relationship (SAR) studies or as a tool compound for probing novel biological pathways involving epigenetic regulation and neurotransmission. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)9(10(11)12)8-6-4-3-5-7-8/h3-7,9-10H,12H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISWOCMUKKIGN-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1N)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882188-78-5
Record name rac-(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and optical activity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring’s strain and the amine group’s nucleophilicity play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

The following analysis compares (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine with structurally related cyclopropane and cyclopropanamine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons
Compound Name Substituents Molecular Formula Key Structural Features References
This compound Phenyl (C₆H₅), 2,2-dimethyl C₁₁H₁₅N Rigid cyclopropane core; lipophilic substituents
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Hydroxymethyl (-CH₂OH), carboxamide (-CONH-iPr) C₁₀H₁₉NO₂ Hydrogen-bond donors (OH, NH); polar functional groups
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 3,4-Difluorophenyl C₉H₁₀F₂N Electron-withdrawing fluorine substituents; enhanced metabolic stability
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl (-CF₂H) C₄H₇F₂N Fluorinated substituent; increased electronegativity

Key Observations :

  • Lipophilicity : The target compound’s phenyl and dimethyl groups enhance lipophilicity compared to polar derivatives like the hydroxymethyl-carboxamide analog .
  • Hydrogen Bonding : Compounds with hydroxyl or carboxamide groups (e.g., ) form extensive hydrogen-bond networks in crystal structures, whereas the target amine lacks such groups, relying on weaker van der Waals interactions .
Crystallographic Data

While crystallographic data for the target compound are unavailable, related structures (e.g., ) reveal:

  • Unit Cell Parameters : For (1R,3S)-3-hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide, $ a = 9.4628 \, \text{Å}, \, b = 12.298 \, \text{Å}, \, c = 18.710 \, \text{Å} $, with hydrogen-bonded networks stabilizing the lattice .
  • Refinement Methods : SHELX software (e.g., SHELXL97) is commonly used for small-molecule refinement, suggesting compatibility with the target compound’s structural analysis .

Q & A

Q. Methodological Approach

Target Selection : Prioritize receptors common to cyclopropylamines (e.g., serotonin transporters, NMDA receptors) based on structural analogs .

Assay Design :

  • Binding Affinity : Radioligand displacement assays (e.g., 3^3H-paroxetine for serotonin transporters).
  • Functional Activity : Calcium flux assays in HEK293 cells expressing GPCRs .

Controls : Include enantiomers and fluorine-substituted analogs (e.g., difluorophenyl derivatives) to assess stereochemical and electronic effects .

What computational strategies predict the pharmacokinetic profile of this compound?

Q. Advanced Modeling

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP (predicted: ~2.1) and polar surface area (<70 Ų) .
  • CYP450 Metabolism Prediction : Use docking software (e.g., AutoDock Vina) to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .
  • QSAR Models : Corrogate data from fluorinated analogs to estimate solubility and plasma protein binding .

How should contradictory data on receptor binding affinity be resolved?

Q. Data Contradiction Analysis

Replicate Studies : Ensure consistent assay conditions (pH, temperature, cell line).

Probe Stereochemical Purity : Trace impurities (<2% of undesired enantiomer) can skew results; re-analyze via chiral GC-MS .

Control for Fluorine Effects : Compare with non-fluorinated analogs to isolate substituent contributions .

Meta-Analysis : Pool data from structurally related cyclopropanamines to identify outliers .

What methodologies assess metabolic stability in hepatic microsomes?

Q. Advanced Pharmacological Study

Incubation Protocol :

  • Use human liver microsomes (HLM) with NADPH cofactor.
  • Monitor parent compound depletion via LC-MS/MS over 60 minutes.

Metabolite Identification :

  • High-resolution MS/MS to detect hydroxylation or N-demethylation products.

Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) to stabilize against oxidative metabolism, as seen in fluorinated analogs .

How can enantiomeric resolution challenges be addressed during scale-up?

Q. Process Chemistry

Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for preparative HPLC .

Crystallization-Induced Asymmetric Transformation : Seed crystallization with the desired enantiomer to shift equilibrium .

Enzymatic Dynamic Kinetic Resolution : Combine lipases with racemization catalysts (e.g., Shvo’s catalyst) for >99% ee .

What structural features explain SAR trends in cyclopropanamine derivatives?

Q. SAR Analysis

Substituent Effect on Activity Evidence Source
2,2-Dimethyl (target)Enhanced metabolic stability vs. H-bondingInferred from
3,4-DifluorophenylIncreased lipophilicity & receptor affinity
Cyclopropane ring strainHigher binding energy to rigid targets

Comparative studies show dimethyl groups reduce CYP450 interactions, while fluorine improves target engagement .

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